An In-depth Technical Guide to 2-Chloro-4,5-difluoropyrimidine: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 2-Chloro-4,5-difluoropyrimidine: A Key Intermediate in Modern Drug Discovery
CAS Number: 894791-89-0
Introduction
2-Chloro-4,5-difluoropyrimidine is a halogenated heterocyclic compound that has emerged as a critical building block for researchers and scientists in the field of drug development. Its unique structural and electronic properties, characterized by the presence of a chlorine atom and two fluorine atoms on the pyrimidine ring, make it a highly versatile reagent for the synthesis of complex molecular architectures with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of 2-Chloro-4,5-difluoropyrimidine, with a focus on its utility in medicinal chemistry.
Physicochemical Properties and Safety
A summary of the key physicochemical properties of 2-Chloro-4,5-difluoropyrimidine is presented in the table below. Understanding these properties is crucial for its appropriate handling, storage, and use in chemical reactions.
| Property | Value |
| CAS Number | 894791-89-0[1] |
| Molecular Formula | C₄HCl₂FN₂ |
| Molecular Weight | 150.51 g/mol |
| Appearance | Not explicitly found, but related compounds are often colorless liquids or low-melting solids. |
| Boiling Point | Not explicitly found. |
| Melting Point | Not explicitly found. |
Safety and Handling: 2-Chloro-4,5-difluoropyrimidine is classified as an acute toxicant (oral, dermal, and inhalation), a skin irritant, and an eye irritant. It may also cause specific target organ toxicity through single exposure.[1] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Synthesis of 2-Chloro-4,5-difluoropyrimidine
One common approach for the synthesis of chloropyrimidines involves the treatment of a uracil or hydroxypyrimidine derivative with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline. For instance, the synthesis of 2,4-dichloro-5-fluoropyrimidine is achieved by reacting 5-fluorouracil with POCl₃.[2][3] A similar strategy could likely be adapted for the synthesis of 2-Chloro-4,5-difluoropyrimidine, starting from a suitable difluorinated pyrimidine precursor.
Another potential synthetic strategy involves the selective reduction of a polychlorinated difluoropyrimidine. For example, 2,5-difluoro-4-chloropyrimidine has been synthesized via the hydrogenation of 2,5-difluoro-4,6-dichloropyrimidine using a palladium-on-charcoal catalyst.[4] This demonstrates the feasibility of selectively removing a chlorine atom from a more halogenated pyrimidine ring.
The logical flow for a potential synthesis is outlined below:
Caption: Plausible synthetic pathway to 2-Chloro-4,5-difluoropyrimidine.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-Chloro-4,5-difluoropyrimidine is primarily dictated by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of the electronegative fluorine and chlorine atoms. This makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms bearing the halogen substituents.
Nucleophilic Aromatic Substitution (SNAr)
The most prominent reaction of chloropyrimidines is nucleophilic aromatic substitution (SNAr).[4] The general order of reactivity for chloro-substituents on a pyrimidine ring is C4(6) > C2 >> C5.[5] This is due to the superior stabilization of the negatively charged Meisenheimer intermediate when the attack occurs at positions ortho or para to the ring nitrogen atoms.[6][7]
In the case of 2-Chloro-4,5-difluoropyrimidine, the chlorine atom at the C2 position is activated towards nucleophilic displacement. The fluorine atoms at the C4 and C5 positions also influence the reactivity profile of the molecule. The reaction proceeds through a two-step addition-elimination mechanism, as illustrated below:
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
This reactivity allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, at the C2 position, providing a facile route to a diverse array of substituted pyrimidine derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[8] Chloropyrimidines are known to participate in these reactions, although they are generally less reactive than their bromo or iodo counterparts.[8]
The reactivity of the C-Cl bond in 2-Chloro-4,5-difluoropyrimidine can be harnessed in these transformations to introduce aryl, heteroaryl, alkyl, and amino groups. The choice of the palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, bulky N-heterocyclic carbene (NHC) ligands have been shown to be effective in promoting the C2-selective cross-coupling of 2,4-dichloropyrimidines.[9][10][11]
A typical workflow for a Suzuki-Miyaura coupling reaction is depicted below:
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery
Fluorinated pyrimidines are a well-established class of compounds in medicinal chemistry, with many approved drugs and clinical candidates containing this scaffold. The introduction of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and bioavailability. 5-Fluorouracil is a classic example of a fluorinated pyrimidine used as an anticancer agent.[12]
While specific examples of drug candidates derived directly from 2-Chloro-4,5-difluoropyrimidine are not widely reported in publicly available literature, its structural motifs are present in a variety of biologically active molecules. As a versatile intermediate, it provides access to a wide range of substituted pyrimidines that can be screened for various therapeutic targets. For example, substituted pyrimidines are known to act as kinase inhibitors, which are a major class of anticancer drugs.[7]
The ability to selectively functionalize the C2 position of 2-Chloro-4,5-difluoropyrimidine through SNAr and cross-coupling reactions makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs.
Spectroscopic Data
-
¹H NMR: A single peak in the aromatic region corresponding to the proton at the C6 position.
-
¹³C NMR: Four distinct signals for the four carbon atoms of the pyrimidine ring, with their chemical shifts influenced by the attached halogens.
-
¹⁹F NMR: Two distinct signals for the two non-equivalent fluorine atoms at the C4 and C5 positions.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the C-Cl, C-F, and C=N bonds within the pyrimidine ring.
For definitive structural elucidation, it is essential to acquire and interpret the full set of spectroscopic data for a synthesized sample.
Conclusion
2-Chloro-4,5-difluoropyrimidine is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique pattern of halogen substitution provides a handle for selective functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While detailed synthetic protocols and specific applications in drug discovery are not yet widely documented in the public domain, the established chemistry of related compounds provides a strong foundation for its utilization in the synthesis of novel and potent therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of key intermediates like 2-Chloro-4,5-difluoropyrimidine in enabling innovative drug design and development is undeniable.
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